molecular formula C13H13NO2S B15376307 N-(Benzyloxy)benzenesulfinamide CAS No. 42860-50-4

N-(Benzyloxy)benzenesulfinamide

Cat. No.: B15376307
CAS No.: 42860-50-4
M. Wt: 247.31 g/mol
InChI Key: SXRYGLAHPSJTLE-UHFFFAOYSA-N
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Description

N-(Benzyloxy)benzenesulfinamide is a sulfinamide derivative characterized by a benzyloxy (-OCH₂C₆H₅) substituent attached to the nitrogen atom of the benzenesulfinamide core. Sulfinamides, in general, are sulfur(IV)-containing compounds with a sulfinyl group (S=O) and are intermediates in organic synthesis and drug discovery due to their stereochemical versatility and reactivity .

Properties

CAS No.

42860-50-4

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

N-phenylmethoxybenzenesulfinamide

InChI

InChI=1S/C13H13NO2S/c15-17(13-9-5-2-6-10-13)14-16-11-12-7-3-1-4-8-12/h1-10,14H,11H2

InChI Key

SXRYGLAHPSJTLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CONS(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following comparison focuses on benzenesulfonamide derivatives with modifications to the nitrogen substituent, highlighting differences in biological activity, structural features, and physicochemical properties.

Pharmacological Selectivity

  • Antimycobacterial Activity: The benzyloxy-linked quinolines in demonstrate selectivity for M. tuberculosis over mammalian cells, suggesting that the benzyloxy group may enhance target binding without off-target toxicity.
  • Capsaicin Mimicry : The benzodioxole ring in mimics the vanilloid moiety of capsaicin but fails to activate TRPV1 receptors, highlighting the critical role of the aliphatic amide chain in capsaicin’s bioactivity.

Key Research Findings and Limitations

Substituent-Driven Activity: Benzyloxy and benzodioxole groups enhance antimycobacterial and structural mimicry properties, respectively, but their efficacy depends on the core scaffold (e.g., quinoline vs. sulfonamide) . Hydroxyl groups improve solubility but may reduce metabolic stability due to phase II conjugation .

Gaps in Data: No direct evidence for N-(Benzyloxy)benzenesulfinamide’s biological activity or synthetic protocols exists in the provided literature. Comparative studies on sulfinamides vs.

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